4-[[7-(3-carboxypropylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]butanoic acid
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Overview
Description
4-[[7-(3-carboxypropylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]butanoic acid is a complex organic compound with the molecular formula C23H26N2O9S2 It is characterized by the presence of a fluorenyl group, a sulfonamide group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[7-(3-carboxypropylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]butanoic acid typically involves multiple steps, including the formation of the fluorenyl core, sulfonation, and subsequent functionalization with carboxylic acid and sulfonamide groups. One common synthetic route involves the following steps:
Formation of the Fluorenyl Core: The fluorenyl core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[7-(3-carboxypropylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide and carboxylic acid groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[[7-(3-carboxypropylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[[7-(3-carboxypropylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group may facilitate binding to proteins or other biomolecules, modulating their function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[[7-(3-carboxypropyl(methyl)sulfamoyl)-9H-fluoren-2-yl]sulfonyl-methylamino]butanoic acid
- 4-[[7-(3-carboxypropylsulfamoyl)-9H-fluoren-2-yl]sulfonyl-methylamino]butanoic acid
- 4-[[7-(3-carboxypropylsulfamoyl)-9H-fluoren-2-yl]sulfonyl-oxy]butanoic acid
Uniqueness
4-[[7-(3-carboxypropylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[7-(3-carboxypropylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O8S2/c24-20(25)3-1-9-22-32(28,29)16-5-7-18-14(12-16)11-15-13-17(6-8-19(15)18)33(30,31)23-10-2-4-21(26)27/h5-8,12-13,22-23H,1-4,9-11H2,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYJRZCYIBXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NCCCC(=O)O)C3=C1C=C(C=C3)S(=O)(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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